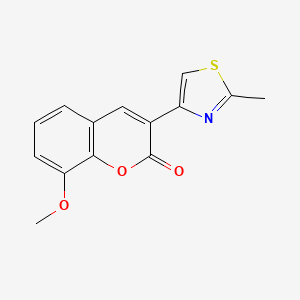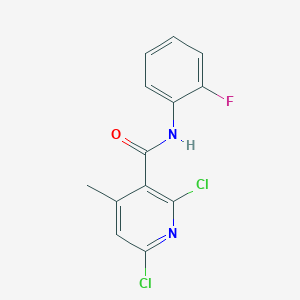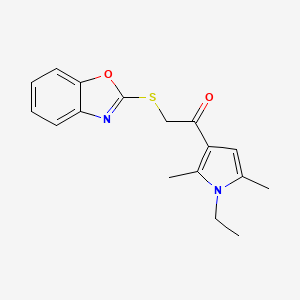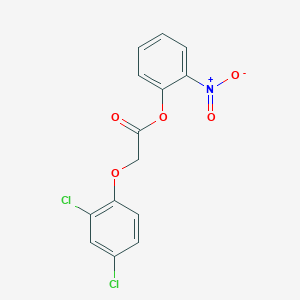
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). BML-210 has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用机制
The exact mechanism of action of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, mediators of inflammation and pain. 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been found to selectively inhibit COX-2, the isoform that is inducible during inflammation, while sparing COX-1, the isoform that is constitutively expressed in most tissues.
Biochemical and Physiological Effects
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been shown to exert a number of biochemical and physiological effects in addition to its anti-inflammatory and analgesic properties. For example, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been found to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting a potential role in cancer therapy. 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in inflammation and pain. However, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has some limitations as well. It is a synthetic compound that may not fully recapitulate the complexity of natural inflammatory processes. Additionally, the synthesis of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide is relatively complex and may not be suitable for high-throughput screening.
未来方向
There are several potential future directions for research on 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide. Another area of interest is the investigation of the potential anticancer effects of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide in more detail, including the underlying mechanisms of action. Finally, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide may have potential as a therapeutic agent for other inflammatory diseases beyond pain and inflammation, such as inflammatory bowel disease or rheumatoid arthritis.
合成方法
The synthesis of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide involves the reaction of 4-biphenylamine with 3-chloro-2-methylbenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then acetylated with acetic anhydride to yield 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide.
科学研究应用
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects in various preclinical models of inflammation and pain. In a rat model of carrageenan-induced paw edema, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide was found to significantly reduce inflammation and pain compared to control animals. Similarly, in a mouse model of acetic acid-induced writhing, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide was found to possess potent analgesic activity.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c1-15-19(22)8-5-9-20(15)23-21(24)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJLXAYUVXFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)


![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)




![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)




